Tetraphyllicine
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Overview
Description
Tetraphyllicine is an indole alkaloid found in various species of the Rauvolfia genus, particularly Rauvolfia tetraphylla. It is known for its complex structure and significant biological activities. This compound has garnered interest due to its potential therapeutic applications and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraphyllicine involves several steps, starting from simpler indole derivatives. One common synthetic route includes the formation of the indole nucleus followed by the introduction of various functional groups through a series of reactions such as alkylation, oxidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow synthesis and biocatalysis are being explored to improve the efficiency and sustainability of its production.
Chemical Reactions Analysis
Types of Reactions: Tetraphyllicine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Tetraphyllicine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.
Biology: Investigated for its role in plant metabolism and its interactions with other biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Tetraphyllicine involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Ajmalicine: Known for its antihypertensive properties.
Ajmaline: Used as an antiarrhythmic agent.
Reserpine: Utilized for its antihypertensive and antipsychotic effects.
Tetraphyllicine stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
CAS No. |
509-38-6 |
---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13E,16S,17S,18R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol |
InChI |
InChI=1S/C20H24N2O/c1-3-11-10-22-15-8-12(11)17-16(22)9-20(19(17)23)13-6-4-5-7-14(13)21(2)18(15)20/h3-7,12,15-19,23H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17-,18-,19+,20+/m0/s1 |
InChI Key |
VBEQZFNVRMPLSM-MVVFEDHTSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O |
SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetraphyllicine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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